molecular formula C16H17N3O3S B5916843 N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide

N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide

Cat. No. B5916843
M. Wt: 331.4 g/mol
InChI Key: FARYXBXGJDGUEJ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide, also known as BEM, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide works by binding to specific proteins and enzymes in the body, altering their activity and function. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a neuroprotective effect, protecting against damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study their activity and function in a controlled environment. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other negative effects if not used properly.

Future Directions

There are many potential future directions for research involving N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide, including further studies on its mechanisms of action and physiological effects, as well as its potential use as a therapeutic agent for various diseases. Additionally, researchers may explore the use of this compound in combination with other compounds to enhance its effectiveness and reduce potential toxicity.

Synthesis Methods

N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide can be synthesized using a variety of methods, including the reaction of benzoylhydrazine with 4-nitrobenzaldehyde followed by reduction with sodium dithionite, and the reaction of 4-aminobenzophenone with methanesulfonyl chloride followed by reaction with benzoylhydrazine. These methods have been optimized over time to produce high yields of pure this compound.

Scientific Research Applications

N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various enzymes and proteins. It has also been used as a probe for studying the interactions between proteins and other molecules, and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-[(E)-1-[4-(methanesulfonamido)phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12(17-18-16(20)14-6-4-3-5-7-14)13-8-10-15(11-9-13)19-23(2,21)22/h3-11,19H,1-2H3,(H,18,20)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARYXBXGJDGUEJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.